

Discovery and natural sources of Betulone

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Compound of Interest

Compound Name: *Betulone*

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An In-depth Technical Guide to the Discovery and Natural Sources of **Betulone**

Introduction

Betulone, systematically known as lup-20(29)-en-28-ol-3-one, is a pentacyclic triterpenoid of the lupane family. It is structurally derived from the more abundant natural product, betulin, through the oxidation of the secondary hydroxyl group at the C-3 position to a ketone. While possessing its own distinct biological activities, **betulone**'s prevalence in nature is significantly lower than its precursor, betulin. Consequently, the primary route for obtaining **betulone** for research and drug development is through the semi-synthesis from betulin, which is readily extracted from birch bark. This guide provides a comprehensive overview of the discovery, natural occurrence, and principal methods for the isolation and synthesis of **betulone**.

Discovery and History

The history of **betulone** is intrinsically linked to its precursor, betulin. Betulin, the diol counterpart of **betulone**, was one of the earliest natural products to be isolated.

- 1788: German-Russian chemist Johann Tobias Lowitz discovered betulin by sublimating it from the bark of birch trees (*Betula* species).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- 1991: **Betulone** itself was later isolated from the sweet birch tree, *Betula lenta*.
- 2013: Despite its isolation in 1991, the definitive crystal structure of **betulone** was not determined and published until 2013.

Due to the very low concentrations of **betulone** found in plant materials, its history is less about direct discovery and more about its preparation as a chemical derivative of betulin. The development of selective oxidation methods has been crucial for making **betulone** accessible for pharmacological studies.

Natural Sources of Betulone

Betulone occurs in nature, but typically in trace amounts, making direct extraction for large-scale use impractical. The primary source remains the bark of various birch species, where it is found alongside much larger quantities of betulin. Other plant species have been reported to contain **betulone**, though comprehensive yield data is scarce.

Table 1: Documented Natural Sources of **Betulone**

Plant Species	Family	Common Name	Notes
Betula species	Betulaceae	Birch	Found in the outer bark in very low concentrations relative to betulin.
Salacia chinensis	Celastraceae	Saptarangi	Reported as containing betulone, but isolation protocols focus on other compounds.

| Ilex macropoda | Aquifoliaceae | Large-stalked Holly | Documented as a natural source, though quantitative data is limited. |

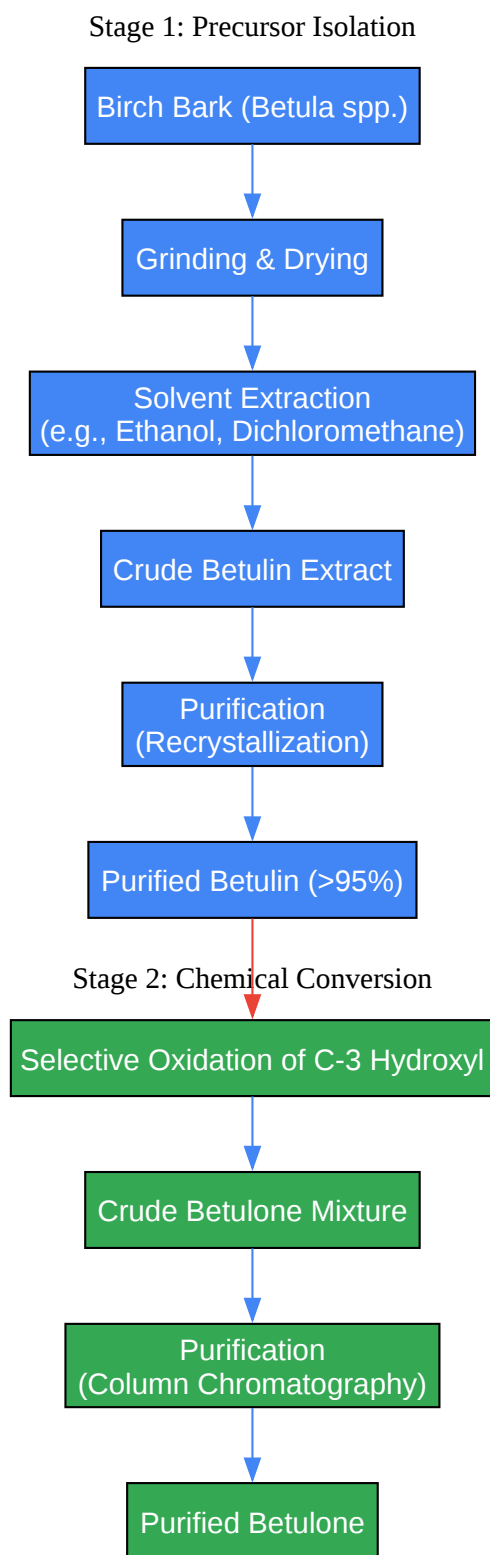
The low natural abundance of **betulone** necessitates a reliance on semi-synthetic production from betulin.

Semi-Synthesis: The Primary Route to Betulone

The most efficient and widely used method for producing **betulone** is the selective oxidation of betulin. This process leverages the high abundance of betulin in birch bark, which can

constitute up to 30% of the bark's dry weight. The overall workflow involves two main stages: extraction of the betulin precursor and its subsequent chemical conversion to **betulone**.

Below is a generalized workflow for the production of **betulone** from birch bark.



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Fig. 1: General experimental workflow from birch bark to purified **betulone**.

Experimental Protocols

Protocol 1: Extraction and Purification of Betulin from Birch Bark

This protocol describes a standard laboratory method for isolating high-purity betulin from the outer bark of the silver birch (*Betula pendula*).

1. Material Preparation:

- Collect the outer white bark from *Betula pendula*.
- Air-dry the bark for 48-72 hours and then grind it into a fine powder using a mechanical mill.

2. Extraction:

- Place 100 g of the dried bark powder into a Soxhlet apparatus.
- Extract the powder with a suitable solvent, such as dichloromethane or ethanol, for 8-12 hours. Many methods also utilize non-polar solvents for initial extraction.
- After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude, whitish solid extract.

3. Purification (Recrystallization):

- Dissolve the crude extract in a minimal amount of hot 2-propanol or ethanol.
- Allow the solution to cool slowly to room temperature, then place it at 4°C for several hours to facilitate crystallization.
- Collect the white, crystalline betulin by vacuum filtration, washing the crystals with a small amount of cold solvent.
- Dry the purified betulin in a vacuum oven. The purity can be assessed by HPLC and is typically >95%.

Protocol 2: Selective Oxidation of Betulin to Betulone

This protocol details the synthesis of **betulone** via the oxidation of purified betulin using pyridinium chlorochromate (PCC), a common and relatively selective oxidizing agent for secondary alcohols.

1. Reaction Setup:

- In a round-bottom flask, dissolve 10 g of purified betulin in 200 mL of dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Add 1.5 equivalents of pyridinium chlorochromate (PCC) to the solution in portions while stirring. An adsorbent like Celite or silica gel may be added to facilitate workup.

2. Reaction Execution:

- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The disappearance of the betulin spot and the appearance of a new, less polar spot indicates product formation.

3. Workup and Purification:

- Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts and excess reagent.
- Wash the silica pad thoroughly with additional ether or ethyl acetate.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude **betulone**.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
- Combine the fractions containing pure **betulone** (as determined by TLC) and evaporate the solvent to yield a white solid.

The chemical transformation is illustrated below, showing the specific conversion of the hydroxyl group at the C-3 position into a carbonyl group.

Fig. 2: Chemical conversion of Betulin to **Betulone** via oxidation.

Quantitative Data

While quantitative data on **betulone** yields from direct natural extraction is largely unavailable, extensive data exists for the extraction of its precursor, betulin, and for the yields of various oxidation reactions.

Table 2: Yield of Betulin from Birch Bark (*Betula* spp.) using Various Extraction Methods

Extraction Method	Solvent(s)	Birch Species	Yield (% of dry bark)	Reference
Microwave-Assisted	Ethanol / aq. NaOH	<i>Betula kirghisorum</i>	15.6 - 18.3%	
SHF Extraction	Ethyl Alcohol	Technical Birch Bark	5.1 - 16.7%	
Alkaline Hydrolysis & Extraction	Ethanol / NaOH or KOH	Not Specified	~40% (crude product)	

| Soxhlet | Not Specified | Not Specified | 20 - 30% | |

Table 3: Yields from the Oxidation of Betulin

Product	Oxidizing Agent / Catalyst	Conditions	Yield	Reference
Betulone	Ag/CeO ₂ /TiO ₂	Mesitylene, 140°C, Air	~27% conversion, main product	
Betulonic Acid	Jones' Reagent (CrO ₃ /H ₂ SO ₄)	Acetone	82-85% (as potassium salt)	

| Betulonic Acid | K₂Cr₂O₇–H₂SO₄ on Alumina | Aqueous Acetone, 15–25°C | 93 - 98% | |

Conclusion

Betulone is a valuable lupane triterpenoid with significant pharmacological potential. Although it is a naturally occurring compound, its extremely low concentration in biomass makes direct isolation unfeasible for substantial use. The most practical and established source of **betulone** is the semi-synthesis from its abundant precursor, betulin, which is readily available from the bark of birch trees. Advances in selective catalytic oxidation methods are paving the way for more efficient and environmentally benign syntheses of **betulone**, which will further facilitate its investigation as a potential therapeutic agent.

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